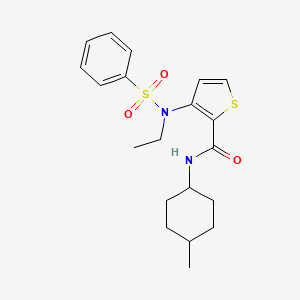
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide, also known as ESI-09, is a chemical compound that has caught the attention of scientists due to its potential therapeutic applications. This compound has been shown to have promising effects on various physiological and biochemical processes, making it a subject of significant scientific research.
Wirkmechanismus
The mechanism of action of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves the inhibition of RAC1, a protein that plays a crucial role in various physiological processes, including cell growth and migration. By inhibiting RAC1, this compound can prevent the growth and spread of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and improvement of cognitive function. The compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide in lab experiments is its specificity for RAC1, which allows for targeted inhibition of this protein. Additionally, the compound has low toxicity, making it safe for use in animal models. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
The potential therapeutic applications of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide are vast, and there are many future directions for research in this area. One potential avenue is the development of this compound derivatives with improved solubility and potency. Additionally, further research is needed to understand the compound's mechanism of action and its effects on other physiological processes. Clinical trials are also needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new treatments for cancer and neurological disorders.
Synthesemethoden
The synthesis of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves the reaction of N-ethylphenylsulfonamide with 4-methylcyclohexylamine, followed by the addition of thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is its effect on cancer cells. Studies have shown that this compound can inhibit the growth of cancer cells by targeting a specific protein called RAC1. This protein is involved in the regulation of cell growth and migration, and its overexpression has been linked to the development of cancer.
In addition to cancer research, this compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-3-22(27(24,25)17-7-5-4-6-8-17)18-13-14-26-19(18)20(23)21-16-11-9-15(2)10-12-16/h4-8,13-16H,3,9-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOXKZXJFZLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NC2CCC(CC2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

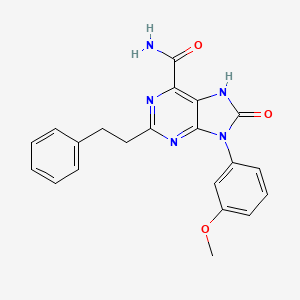
![3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2622247.png)
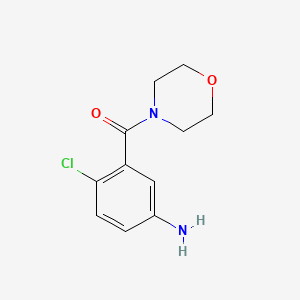
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2622249.png)
![N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2622250.png)


![2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2622253.png)
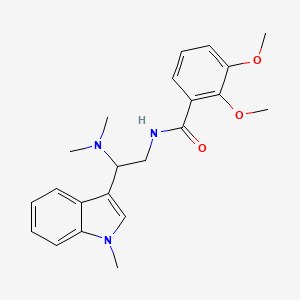
![N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2622257.png)
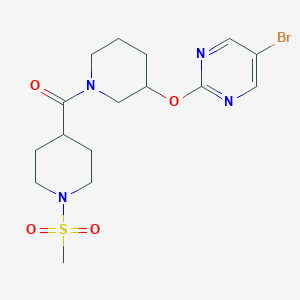


![7-(4-fluorophenyl)-3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2622265.png)